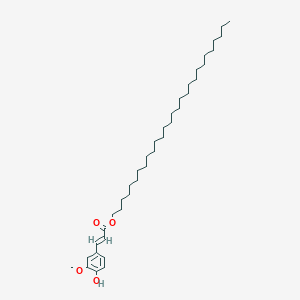

Octacosyl ferulate

Overview

Description

Octacosyl ferulate is a natural compound isolated from the bark of Erythrina latissima . It has been found to inhibit the phosphorylation of histon III-S by PK-C .

Synthesis Analysis

Octacosyl ferulate can be synthesized using a high-temperature solvent-free system with a commercial immobilized lipase . This biocatalytic approach provides an alternative to chemical methods for ferulic acid ester synthesis .Molecular Structure Analysis

The molecular formula of Octacosyl ferulate is C38H66O4 . It has a molecular weight of 586.928 Da .Physical And Chemical Properties Analysis

Octacosyl ferulate is a powder . It has a density of 0.9±0.1 g/cm3, a boiling point of 659.1±40.0 °C at 760 mmHg, and a flash point of 187.4±20.8 °C .Scientific Research Applications

Octacosyl (E)-ferulate: , also known as Octacosyl ferulate, is a compound that has been studied for various scientific applications. Below are detailed sections focusing on unique applications of this compound:

Anti-Inflammatory Applications

Octacosyl ferulate has been identified as having significant anti-inflammatory properties. A study highlighted its inhibitory effect on tumor promotion in two-stage carcinogenesis in mouse skin, indicating its potential as an anti-inflammatory agent .

Anti-Tumor Effects

Research has also shown that Octacosyl ferulate can suppress tumor-promoting effects. It was found to markedly inhibit the inflammatory activity induced by TPA in mice, which is a substance known to promote tumors following initiation with DMBA .

Cosmetic Applications

While not directly linked to Octacosyl ferulate, there is growing interest in natural antioxidants from plant sources for their safety and applicability in cosmetic formulations. Compounds like Octacosyl ferulate could potentially be explored for their antioxidant properties in this field .

Pharmacological Potential

Medicinal plants are often a rich source of constituents used in drug development. The therapeutic and pharmacological properties of compounds such as Octacosyl ferulate are an area of ongoing research, with potential applications in developing new medications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-NHQGMKOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octacosyl (E)-ferulate | |

CAS RN |

35321-71-2 | |

| Record name | Cluytyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

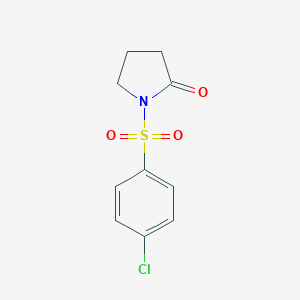

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action attributed to Octacosyl ferulate in the context of tumor promotion?

A1: Research suggests that Octacosyl ferulate exhibits inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This inhibitory action is linked to the compound's ability to suppress protein kinase C (PK-C) activity. PK-C is recognized as an intracellular target of TPA, and Octacosyl ferulate has demonstrated concentration-dependent inhibition of histone III-S phosphorylation by PK-C. []

Q2: Has Octacosyl ferulate demonstrated any notable antimicrobial activity?

A2: Yes, studies have shown that Octacosyl ferulate exhibits significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/mL. Notably, weaker activity has been observed against other bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecalis. []

Q3: Beyond tumor promotion and antimicrobial effects, are there other biological activities associated with Octacosyl ferulate?

A3: Research indicates that Octacosyl ferulate, alongside other flavonoids and isoflavonoids isolated from the root bark of Erythrina abyssinica, displays antiplasmodial properties. [] This finding suggests potential applications in malaria research.

Q4: What is the structural characterization of Octacosyl ferulate?

A4: While the provided research excerpts don't explicitly state the molecular formula and weight, they consistently refer to its isolation and characterization using techniques like NMR, GC-MS, and comparison with existing literature. This implies that the compound's structural identity is well-established within the scientific community. For a precise molecular formula and weight, referring to chemical databases or publications specifically dedicated to Octacosyl ferulate characterization would be beneficial.

Q5: From which natural sources has Octacosyl ferulate been isolated?

A5: The provided research highlights the isolation of Octacosyl ferulate from various plant sources, including:

- Prunus davidiana (Pruni Cortex): The methanol extract of Pruni Cortex yielded Octacosyl ferulate as the active component responsible for inhibiting tumor promotion. []

- Synadenium glaucescens: Isolation from both the root and stem barks of this plant species has been reported. []

- Erythrina abyssinica: Found in the root bark, contributing to the observed antiplasmodial activity. []

- Euphorbia fischeriana: Isolated from the dried roots of the plant. [, ]

- Bauhinia racemosa: Identified as one of the constituents present in the root bark. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)